molecular formula C7H16ClNS B6276980 rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans CAS No. 2763740-80-1

rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans

Cat. No.: B6276980
CAS No.: 2763740-80-1
M. Wt: 181.7
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Description

rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans: is a synthetic organic compound characterized by its unique cyclobutane ring structure with a methylsulfanyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Methylsulfanyl Ethyl Side Chain: This step involves the nucleophilic substitution of a suitable leaving group with a methylsulfanyl ethyl group.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with substituted methylsulfanyl groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

Industry:

  • Utilized in the development of novel materials with unique chemical properties.

Mechanism of Action

The mechanism of action of rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The methylsulfanyl group may participate in binding interactions with enzymes or receptors, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • rac-(1r,2r)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans
  • rac-(1r,2r)-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride, trans

Comparison:

  • Structural Differences: The position and nature of the substituents on the cyclobutane ring differ among these compounds.
  • Chemical Properties: Variations in the substituents lead to differences in reactivity and stability.
  • Biological Activity: The unique combination of substituents in rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans may result in distinct biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2763740-80-1

Molecular Formula

C7H16ClNS

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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